molecular formula C7H6Br3NO B2867848 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide CAS No. 1187669-39-1

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide

Cat. No.: B2867848
CAS No.: 1187669-39-1
M. Wt: 359.843
InChI Key: HQDBVMUFORKFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide is a chemical compound with the molecular formula C7H6Br2NO.BrH. It is a derivative of pyridine and is characterized by the presence of two bromine atoms attached to the ethanone and pyridinyl groups. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide typically involves the bromination of 1-(2-bromo-4-pyridinyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at a temperature range of 0-25°C to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, such as amine or thiol derivatives.

    Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

    Reduction Reactions: The major products are reduced derivatives such as alcohols.

Scientific Research Applications

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms in the compound act as leaving groups, allowing for substitution reactions to occur. The ethanone group can undergo oxidation or reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the pyridinyl ring and the presence of the bromine atoms.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide: Similar in structure but with a different substitution pattern on the pyridinyl ring.

    2-Bromo-1-(pyrimidin-4-yl)ethanone Hydrobromide: Contains a pyrimidine ring instead of a pyridine ring.

    2-Bromo-1-(2-pyridinyl)ethanone Hydrobromide: Similar in structure but with a different substitution pattern on the ethanone group.

Uniqueness

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile reagent in chemical synthesis. The specific substitution pattern on the pyridinyl ring also contributes to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-(2-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDBVMUFORKFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.